Aplysinoplide B

Description

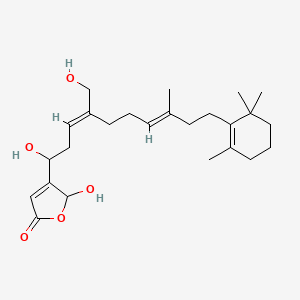

Aplysinoplide B is a cytotoxic sesterterpenoid isolated from the marine sponge Aplysinopsis digitata collected off the coast of Japan . Its molecular formula is C25H38O5 (average mass: 418.574), featuring a 5-hydroxyfuran-2-one residue linked to a trimethylcyclohexene moiety via an aliphatic bridge . The compound exhibits potent cytotoxicity against P388 mouse leukemia cells, with reported IC50 values of 0.45–1 µM . Unlike other sesterterpenoids such as manoalide, this compound lacks a C24 aldehyde group, which correlates with its inability to inhibit phospholipase A2 (PLA2) enzymes .

Properties

Molecular Formula |

C25H38O5 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

2-hydroxy-3-[(3E,7E)-1-hydroxy-4-(hydroxymethyl)-8-methyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]-2H-furan-5-one |

InChI |

InChI=1S/C25H38O5/c1-17(10-12-21-18(2)8-6-14-25(21,3)4)7-5-9-19(16-26)11-13-22(27)20-15-23(28)30-24(20)29/h7,11,15,22,24,26-27,29H,5-6,8-10,12-14,16H2,1-4H3/b17-7+,19-11+ |

InChI Key |

KSNNYMFBQQASJN-QGQXVBDASA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C\CC(C2=CC(=O)OC2O)O)/CO)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC(C2=CC(=O)OC2O)O)CO)C |

Synonyms |

aplysinoplide B |

Origin of Product |

United States |

Chemical Reactions Analysis

Current Knowledge Status of Aplysinoplide B

1.1 Biological Activity

-

Demonstrates cytotoxicity against P-388 murine leukemia cell lines .

-

No peer-reviewed data exists regarding its stability, functional group reactivity, or metabolic pathways.

1.2 Structural Features

-

Presumed to belong to the sesterterpenoid class based on numbering (668) in the source .

-

Exact structure, stereochemistry, and functional groups remain unspecified in available literature.

Challenges in Reaction Analysis

2.1 Absence of Synthetic Studies

No documented synthesis routes for this compound exist in the indexed sources. By contrast:

-

Phorboxazole B synthesis involves 27 linear steps with asymmetric aldol reactions and oxazole assemblage .

-

(+)-Manoalide synthesis employs zirconium-catalyzed carboalumination and Cu(I)-mediated rearrangements .

2.2 Lack of Mechanistic Data

Unlike well-characterized compounds (e.g., egomaketone or murrayamine-G ), no reaction mechanisms (e.g., oxidation, cyclization, or rearrangement) are reported for this compound.

Recommended Research Directions

Limitations of Current Sources

-

Source only catalogs this compound as a cytotoxic agent without experimental details.

-

Other sources focus on unrelated compounds (e.g., Phorboxazole B , manoalide ) or general reaction classifications 79.

Future studies should prioritize isolation, structural elucidation, and synthetic accessibility to enable systematic reaction exploration.

Comparison with Similar Compounds

Luffariellolide

- Source : Marine sponges (e.g., Luffariella variabilis).

- Key Structural Features: Shares the 5-hydroxyfuran-2-one and trimethylcyclohexene moieties but includes a C24 aldehyde group absent in Aplysinoplide B .

- Bioactivity : Exhibits cytotoxicity (IC50 ~1 µM) and inhibits PLA2, a property attributed to the C24 aldehyde .

Luffariolide

- Source : Related sponge species.

- Key Differences: Functionalization of the trimethylcyclohexene residue differs from this compound, leading to reduced cytotoxicity (IC50 ~26 µM) .

Manoalide

- Source : Sponge Luffariella variabilis.

- Structural Contrast: Contains a γ-hydroxybutenolide ring and a C24 aldehyde, enabling potent PLA2 inhibition (IC50 < 1 µM) .

- Functional Impact: Highlights the necessity of the aldehyde group for PLA2 activity, which this compound lacks .

Within the Aplysinoplides Family

- Aplysinoplide A: Structurally identical to this compound except for stereochemical configurations.

- Aplysinoplide C: Differs in the functionalization of the trimethylcyclohexene residue, resulting in 26-fold lower cytotoxicity (IC50 ~26 µM) .

Comparative Analysis Table

Key Research Findings

Structural-Activity Relationship (SAR): The C24 aldehyde is critical for PLA2 inhibition, explaining why this compound (devoid of this group) lacks such activity . Minor stereochemical variations (e.g., Aplysinoplide A vs. Functionalization of the trimethylcyclohexene residue (e.g., Aplysinoplide C) drastically reduces potency, emphasizing the importance of this region .

Synthetic Accessibility: this compound has been synthesized via a 15-step route involving Suzuki coupling and Corey-Bakshi reduction, achieving 56% yield in key steps . This contrasts with the more complex synthesis of manoalide, which requires additional steps to introduce the aldehyde group .

Q & A

Q. What are the established methods for synthesizing and characterizing Aplysinoplide B in laboratory settings?

this compound is typically isolated from marine sponges (e.g., Aplysina species) via bioassay-guided fractionation. Key characterization steps include:

- Spectroscopic analysis : NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm molecular structure .

- Chromatographic purification : HPLC or column chromatography with UV/vis detection for purity assessment.

- Comparison with literature data : Cross-referencing spectral data with published studies to validate identity . Note: Ensure all synthetic or isolation protocols include detailed experimental conditions (solvents, temperatures, yields) to enable reproducibility .

Q. How can researchers validate the bioactivity of this compound in preliminary assays?

Use standardized in vitro models (e.g., cancer cell lines, antimicrobial panels) with the following controls:

- Positive controls : Known bioactive compounds (e.g., doxorubicin for cytotoxicity).

- Negative controls : Solvent-only treatments to rule out assay interference.

- Dose-response curves : IC₅₀/EC₅₀ calculations to quantify potency. Report results with statistical significance (p < 0.05) and error margins (e.g., SEM) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) may arise from:

- Source variability : Differences in sponge species or collection sites affecting metabolite profiles.

- Assay conditions : Variations in cell culture media, incubation times, or solvent systems. Methodological solutions :

- Replicate experiments using standardized protocols (e.g., ATCC cell lines, identical buffer formulations) .

- Conduct meta-analyses of existing data to identify confounding variables (e.g., via ANOVA or regression models) .

- Validate findings with orthogonal assays (e.g., apoptosis markers alongside cytotoxicity assays) .

Q. How to design a mechanistic study to elucidate this compound’s molecular targets?

A robust approach integrates:

- Omics technologies : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.

- Binding assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions.

- CRISPR/Cas9 knockouts : Validate candidate pathways (e.g., apoptosis regulators) in isogenic cell lines . Critical step: Include sham-transfected controls and dose-dependent validation to minimize off-target effects .

Q. What statistical and ethical considerations apply to in vivo studies of this compound?

- Sample size calculation : Use power analysis (α = 0.05, β = 0.2) to determine minimum animal cohorts, referencing prior toxicity data .

- Ethical compliance : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and randomization .

- Data transparency : Publish raw datasets (e.g., survival curves, histopathology) in supplementary materials to enable peer scrutiny .

Methodological Guidance for Data Interpretation

Q. How to address low yields during this compound isolation?

- Optimize extraction solvents : Test polar/non-polar solvent mixtures (e.g., MeOH:DCM) for improved metabolite recovery.

- Scale-up protocols : Increase biomass input while maintaining solvent-to-sample ratios.

- Purity checks : Use TLC or LC-MS to identify co-eluting contaminants that may suppress yields .

Q. What criteria determine the inclusion/exclusion of this compound studies in a systematic review?

Apply PRISMA guidelines:

- Inclusion : Peer-reviewed studies with full spectral data, dose-response metrics, and in vitro/in vivo correlation.

- Exclusion : Studies lacking solvent controls, non-quantitative bioactivity claims, or commercial/non-academic sources .

Tables for Reference

Table 1 : Common Pitfalls in this compound Research

Table 2 : Key Databases for Literature Reviews

| Database | Focus | Access |

|---|---|---|

| SciFinder | Chemical structures, bioactivity data | Institutional subscription |

| Web of Science | Citation tracking, impact metrics | Open/Subscription |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.